molecular formula C22H36Br2 B13358039 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene

Cat. No.: B13358039
M. Wt: 460.3 g/mol
InChI Key: TZRLAMNZJBTLCG-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene is a brominated aromatic compound featuring two 2-ethylhexyl alkyl chains at the 2- and 5-positions of the benzene ring. The 2-ethylhexyl substituents are expected to enhance solubility in organic solvents and influence packing via van der Waals interactions, distinguishing it from bromine-rich or oxygen-containing analogs .

Properties

IUPAC Name

1,4-dibromo-2,5-bis(2-ethylhexyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRLAMNZJBTLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C=C1Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be synthesized through the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide . The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and 2-ethylhexyl groups play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Molecular Packing and Interactions

  • Brominated Derivatives: 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits two polymorphs (I and II). Form I (triclinic, P1̄) and Form II (monoclinic, P2₁/c) both feature Br⋯Br halogen bonds (3.97–4.05 Å) and layered packing stabilized by type II halogen interactions. These interactions dominate over weaker van der Waals forces . 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives prioritize C–Br⋯π(arene) or C–H⋯Br hydrogen bonds, depending on alkoxy chain length. For example, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene forms C–Br⋯π interactions, while longer chains (e.g., 3-phenylpropoxy) favor Br⋯Br contacts . Alkyl-Substituted Analogs: The 2-ethylhexyl chains in the target compound likely promote disordered packing due to bulky, branched alkyl groups, contrasting with the ordered halogen or π-interactions in bromomethyl/alkoxy derivatives.

Thermal Stability and Polymorphism

  • 1,4-Dibromo-2,5-bis(bromomethyl)benzene :
    • Form II (density: 2.513 g/cm³) is thermodynamically stable below 135°C, while Form I (density: 2.453 g/cm³) becomes stable above 135°C, adhering to the "density rule" for enantiotropic systems. Form I has a higher melting point (158.5°C) but lower enthalpy of fusion (27.0 kJ/mol) compared to Form II (155.7°C, 32.1 kJ/mol) .
  • Alkoxy Derivatives :
    • 1,4-Dibromo-2,5-bis(decyloxy)benzene melts at 72–76°C, significantly lower than bromomethyl analogs, reflecting weaker intermolecular forces in alkyl-dominated systems .
    • 1,4-Dibromo-2,5-bis(2-ethylhexyloxy)benzene (synthesized via nucleophilic substitution) may exhibit intermediate thermal behavior due to steric hindrance from branched chains .

Data Tables

Table 1: Structural and Thermal Properties of Selected Analogs

Compound Substituents Crystal System Melting Point (°C) Key Interactions
1,4-Dibromo-2,5-bis(bromomethyl)benzene -Br, -CH₂Br Triclinic (P1̄) 156.9–158.5 Br⋯Br halogen bonds
1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene -Br, -OCH₂CH₂Ph Orthorhombic N/A C–Br⋯π(arene)
1,4-Dibromo-2,5-bis(decyloxy)benzene -Br, -OC₁₀H₂₁ N/A 72–76 Van der Waals

Table 2: Thermodynamic Parameters of Polymorphs

Polymorph Density (g/cm³) ΔHₘ (kJ/mol) Transition Temp. (°C)
Form I 2.453 27.0 >135
Form II 2.513 32.1 <135

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